Entacapone-3-beta-D-Glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmakokinetische Studien

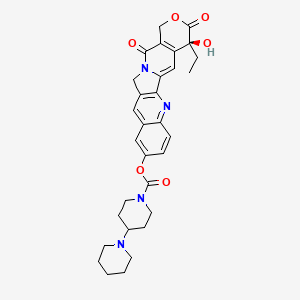

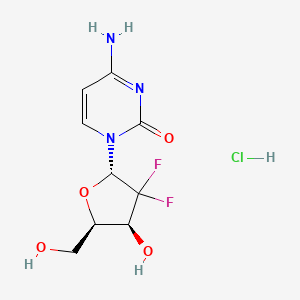

Forschung kann sich auf den Metabolismus von Entacapone und seine Umwandlung in Entacapone-3-beta-D-Glucuronid konzentrieren, einschließlich der Verarbeitung durch den Körper und der Eliminationswege {svg_1}.

Steigerung der Arzneistoffeffizienz

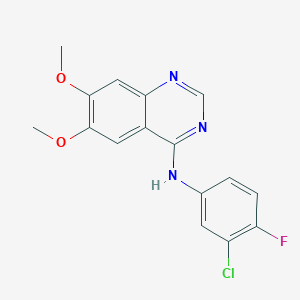

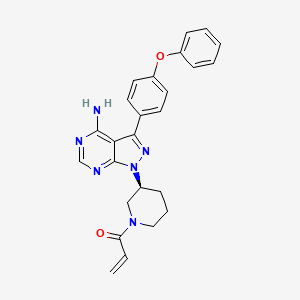

Studien können untersuchen, wie this compound zur Gesamtwirksamkeit von Entacapone in Behandlungsschemata für die Parkinson-Krankheit beiträgt {svg_2}.

Toxikologie und Sicherheitsprofiling

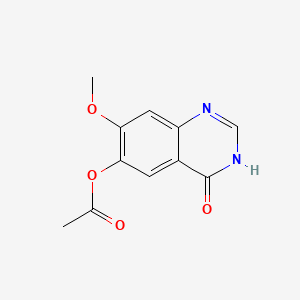

Untersuchungen zum Sicherheitsprofil von Entacapone könnten die Untersuchung seiner Metaboliten wie this compound auf mögliche Toxizität oder Nebenwirkungen umfassen {svg_3}.

Forschung zu Arzneimittelwechselwirkungen

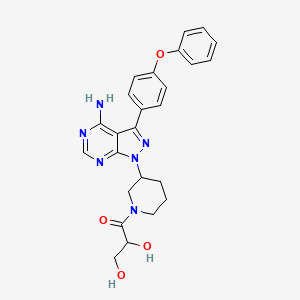

Forschung könnte untersuchen, wie this compound mit anderen Arzneimitteln oder Verbindungen im Körper interagiert, um potenzielle Arzneimittelwechselwirkungen zu verstehen {svg_4}.

Studien zur Auswirkung auf die Mikrobiota

Studien könnten untersuchen, wie this compound die menschliche Mikrobiota beeinflusst, da Veränderungen der Darmbakterien mit der Parkinson-Krankheit in Verbindung gebracht wurden {svg_5}.

Entwicklung von biochemischen Assays

This compound könnte zur Entwicklung biochemischer Assays zur Messung des Arzneimittelspiegels oder der Enzymaktivität im Zusammenhang mit der COMT-Hemmung verwendet werden {svg_6}.

Wirkmechanismus

Target of Action

Entacapone-3-beta-D-Glucuronide is a metabolite of Entacapone, which is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs in mammals, with the highest activities in the liver and kidney .

Mode of Action

The mechanism of action of Entacapone, and by extension, Entacapone-3-beta-D-Glucuronide, is believed to be through its ability to inhibit COMT in peripheral tissues . This inhibition alters the plasma pharmacokinetics of levodopa, a drug used in the treatment of Parkinson’s disease .

Biochemical Pathways

When Entacapone is administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), increased and more sustained plasma levodopa concentrations are reached compared to the administration of levodopa and a decarboxylase inhibitor alone . This suggests that Entacapone-3-beta-D-Glucuronide may play a role in the biochemical pathway involving the metabolism of levodopa.

Pharmacokinetics

Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is noted that no accumulation of plasma entacapone was detected after 8 daily doses . The glucuronide metabolites of entacapone, including Entacapone-3-beta-D-Glucuronide, are eliminated in urine as glucuronide conjugates . The glucuronides account for 95% of all urinary metabolites (70% as parent and 25% as cis isomer glucuronides) .

Result of Action

The inhibition of COMT by Entacapone results in more sustained levodopa serum levels compared to levodopa taken alone . This leads to improved clinical benefits of levodopa plus an aromatic L-amino acid decarboxylase inhibitor when given to patients with Parkinson’s disease and end-of-dose deterioration in the response to levodopa .

Action Environment

As only about 10% of the entacapone dose is excreted in urine as parent compound and conjugated glucuronide, biliary excretion is the major route of excretion of this drug . Consequently, Entacapone-3-beta-D-Glucuronide’s action, efficacy, and stability may be influenced by factors affecting biliary excretion, such as liver function and the presence of biliary obstruction .

Zukünftige Richtungen

The clinical pharmacology review of Entacapone, the parent compound of Entacapone-3-beta-D-Glucuronide, suggests that it improves the clinical benefits of levodopa plus an aromatic L-amino acid decarboxylase inhibitor when given to patients with Parkinson’s disease and end-of-dose deterioration in the response to levodopa . This suggests potential future directions for research into the benefits and applications of Entacapone and its metabolites, including Entacapone-3-beta-D-Glucuronide .

Biochemische Analyse

Biochemical Properties

Entacapone-3-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of entacapone. The compound interacts with several enzymes and proteins, including UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the glucuronidation process. This interaction results in the formation of the glucuronide conjugate, which is more water-soluble and can be readily excreted from the body. Additionally, Entacapone-3-beta-D-Glucuronide may interact with transport proteins involved in its cellular uptake and distribution .

Cellular Effects

Entacapone-3-beta-D-Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence can affect the activity of COMT, leading to altered levels of catecholamines such as dopamine, norepinephrine, and epinephrine. These changes can impact cell function, particularly in dopaminergic neurons, which are crucial for motor control and are affected in Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of Entacapone-3-beta-D-Glucuronide involves its interaction with COMT and other biomolecules. By inhibiting COMT, entacapone increases the availability of levodopa, a precursor to dopamine, in the brain. Entacapone-3-beta-D-Glucuronide, as a metabolite, may also influence this process by modulating the activity of COMT and other enzymes involved in dopamine metabolism. This modulation can lead to changes in gene expression and enzyme activity, ultimately affecting neurotransmitter levels and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Entacapone-3-beta-D-Glucuronide can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is known to be hygroscopic and light-sensitive, which can affect its stability during experiments. Long-term studies have shown that Entacapone-3-beta-D-Glucuronide can influence cellular function by altering enzyme activity and neurotransmitter levels, with potential implications for the treatment of Parkinson’s disease .

Dosage Effects in Animal Models

The effects of Entacapone-3-beta-D-Glucuronide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit COMT and increase dopamine levels, improving motor function in Parkinson’s disease models. At higher doses, Entacapone-3-beta-D-Glucuronide may cause adverse effects such as dyskinesias and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

Entacapone-3-beta-D-Glucuronide is involved in several metabolic pathways, primarily related to the metabolism of entacapone. The compound is formed through the glucuronidation of entacapone by UGT enzymes. This process enhances the solubility and excretion of entacapone, facilitating its removal from the body. Additionally, Entacapone-3-beta-D-Glucuronide may interact with other enzymes and cofactors involved in dopamine metabolism, further influencing neurotransmitter levels .

Transport and Distribution

Entacapone-3-beta-D-Glucuronide is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. These interactions facilitate the cellular uptake and distribution of the compound, ensuring its availability for metabolic processes. The transport and distribution of Entacapone-3-beta-D-Glucuronide can also affect its localization and accumulation within specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Entacapone-3-beta-D-Glucuronide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, where it interacts with enzymes and proteins involved in dopamine metabolism. Additionally, Entacapone-3-beta-D-Glucuronide may be transported to other subcellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Entacapone-3-beta-D-Glucuronide involves the glucuronidation of Entacapone, which is a catechol-O-methyltransferase inhibitor used in the treatment of Parkinson's disease. The glucuronidation reaction is carried out using glucuronic acid as the glucuronide donor in the presence of a suitable catalyst.", "Starting Materials": [ "Entacapone", "Glucuronic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Entacapone and Glucuronic acid in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it using suitable techniques such as chromatography or recrystallization.", "Step 4: Analyze the purity and identity of the product using spectroscopic and analytical techniques such as NMR, IR, and HPLC." ] } | |

CAS-Nummer |

15869-75-1 |

Molekularformel |

C20H23N3O11 |

Molekulargewicht |

481.42 |

Aussehen |

Solid Powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

5-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-3-nitrophenyl b-D-glucopyranosiduronic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.